4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol
Overview
Description
4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is a chemical compound with the molecular formula C12H8F3NO2 . It has a molecular weight of 255.19 g/mol . The IUPAC name for this compound is 4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H . The canonical SMILES representation is C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F .Physical and Chemical Properties Analysis
This compound has a melting point of 91-92°C . It has a computed XLogP3 value of 2.6, indicating its lipophilicity . It has one hydrogen bond donor and six hydrogen bond acceptors . The compound also has two rotatable bonds .Scientific Research Applications
Spin Interaction in Zinc Complexes
Research on Schiff and Mannich bases, including compounds with pyridinyl motifs similar to 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol, focuses on their coordination chemistry and electronic properties. These studies have implications for understanding magnetic coupling mechanisms in metal-organic frameworks, which are crucial for quantum computing and molecular electronics applications. The detailed analysis of these complexes, including their oxidation states and magnetic properties, provides insights into the design of functional materials with specific electronic and magnetic characteristics (Orio et al., 2010).
Antimicrobial Properties of Oligomers
Studies on the synthesis and characterization of oligomers derived from pyridinyl phenol compounds have demonstrated significant antimicrobial activities. These findings are relevant for the development of new antimicrobial agents that could be used in healthcare to combat resistant bacterial strains. The ability of these oligomers to inhibit the growth of a wide range of bacteria suggests their potential as versatile antimicrobial compounds (Kaya et al., 2006).
Eco-Benign Synthesis Approaches
The development of eco-friendly and efficient synthetic methods using trifluoroethanol (TFE) highlights the importance of sustainable chemistry practices. Research in this area focuses on the synthesis of pyridine derivatives, which are key intermediates in the production of pharmaceuticals and agrochemicals. The ability to perform these reactions in a green solvent like TFE and recover the solvent for reuse is a significant advancement in reducing the environmental impact of chemical synthesis (Khaksar & Gholami, 2014).
Corrosion Inhibition for Mild Steel
The study of Schiff’s base compounds containing pyridinyl groups for the corrosion inhibition of mild steel in acidic environments has practical implications for the materials science and engineering fields. These inhibitors can provide protection for industrial machinery and infrastructure, extending their lifespan and reducing maintenance costs. The research into the mechanism of action and the efficiency of these compounds aids in the development of more effective corrosion inhibitors (Ansari et al., 2014).
Safety and Hazards
The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Mechanism of Action
Target of Action
The primary target of 4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}phenol is the Fatty-acid amide hydrolase 1 (FAAH-1) in humans . FAAH-1 is an integral membrane protein that catalyzes the hydrolysis of bioactive fatty amides, including anandamide and oleamide, to their corresponding acids, thereby reducing their activity .
Mode of Action
It is believed that the compound interacts with faah-1, potentially inhibiting its activity . This inhibition could lead to an increase in the levels of bioactive fatty amides, which are involved in various physiological processes, including pain sensation, mood, and sleep .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving bioactive fatty amides. By inhibiting FAAH-1, the compound may affect the metabolism of these fatty amides, leading to changes in the signaling pathways they are involved in .
Pharmacokinetics
The compound is a small molecule, which suggests it may have good bioavailability
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its impact on the levels of bioactive fatty amides. By inhibiting FAAH-1, the compound could lead to increased levels of these fatty amides, potentially affecting various physiological processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interaction with FAAH-1 . .
Properties
IUPAC Name |
4-[5-(trifluoromethyl)pyridin-2-yl]oxyphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c13-12(14,15)8-1-6-11(16-7-8)18-10-4-2-9(17)3-5-10/h1-7,17H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXDBPUREVMTMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=NC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60219111 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69045-85-8 | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69045-85-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenol, 4-((5-(trifluoromethyl)-2-pyridinyl)oxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069045858 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-[[5-(Trifluoromethyl)-2-pyridinyl]oxy]phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60219111 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(5-trifluoromethyl-pyridin-2-yloxy)-phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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